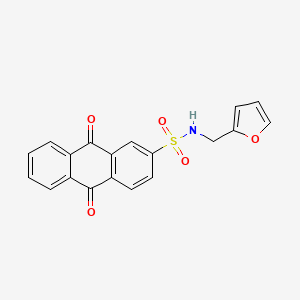

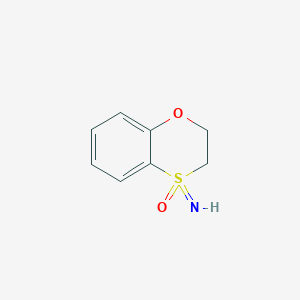

4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one has been reported in the literature, by the cyclocondensation of benzothiazole with ethyl cyanoacetate in the presence of sodium ethoxide/ethanol, or phosphoric acid . This compound was synthesized by the reaction of 2-aminobenzothiazole with ethyl cyanoacetate in solvent-free conditions at 150 °C .Molecular Structure Analysis

The molecular formula of 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one is C8H9NO2S . The InChI code is 1S/C8H9NO2S .Chemical Reactions Analysis

The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives involves several important synthetic methods that might be gathered in six distinct categories: the intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides .Aplicaciones Científicas De Investigación

Antioxidant Properties and Antiproliferative Activity

Research has shown that derivatives of 4-imino-2,3-dihydro-1,4lambda^6-benzoxathiin-4-one possess significant antioxidant properties. For instance, novel imino and amino derivatives of 4-hydroxy coumarins, related to the chemical structure of interest, were synthesized and evaluated for their antioxidant potential through various in vitro models. These compounds displayed good antioxidant activity, with specific derivatives demonstrating radical scavenging activity comparable to standard antioxidants like BHT. Additionally, certain derivatives showed promising reducing power, indicating their potential as inhibitors of lipid peroxidation processes (Vukovic et al., 2010). Another study on benzazole substituted iminocoumarins, which share a structural motif with 4-imino-2,3-dihydro-1,4lambda^6-benzoxathiin-4-one, revealed both antioxidative potential and in vitro antiproliferative activity, highlighting their applicability in medicinal chemistry (Perin et al., 2019).

Inhibition of NF-κB Activation

A study on benzoxathiole derivatives, closely related to the compound , demonstrated the ability to inhibit Nuclear Factor-kappaB (NF-κB) activation, a crucial factor in inflammation and cell proliferation. This was achieved by blocking inhibitory κB kinase β (IKKβ), suggesting potential applications in treating inflammatory diseases and conditions associated with NF-κB activation (Kim et al., 2008).

Intracellular Calcium Activity

Substituted 1,4-benzoxazines, structurally akin to 4-imino-2,3-dihydro-1,4lambda^6-benzoxathiin-4-one, were found to modulate intracellular calcium, a critical signal in various cellular processes. This activity suggests potential applications in designing drugs targeting cellular signaling pathways that rely on calcium dynamics (Bourlot et al., 1998).

Antibacterial and Antifungal Properties

Derivatives of 4-imino-2,3-dihydro-1,4lambda^6-benzoxathiin-4-one have also been evaluated for their antimicrobial properties. Amino and imino derivatives of 4-hydroxycoumarins demonstrated not only antioxidant potential but also significant antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents (Vukovic et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

4-imino-2,3-dihydro-1,4λ6-benzoxathiine 4-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c9-12(10)6-5-11-7-3-1-2-4-8(7)12/h1-4,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEGRCVSFNEBPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=N)(=O)C2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B2835276.png)

![3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2835281.png)

![2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2835282.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2835287.png)

![2-[1-[2-(sec-butylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2835289.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2835291.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2835292.png)

![2,4-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2835294.png)